molecular formula C10H12ClNO2S B11863790 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine CAS No. 24083-59-8

3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine

Cat. No.: B11863790
CAS No.: 24083-59-8
M. Wt: 245.73 g/mol
InChI Key: YETLWFZXEQXIFM-UHFFFAOYSA-N
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Description

3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-1-tosylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .

Properties

CAS No.

24083-59-8

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

3-chloro-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3

InChI Key

YETLWFZXEQXIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl

Origin of Product

United States

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